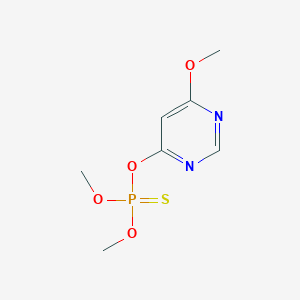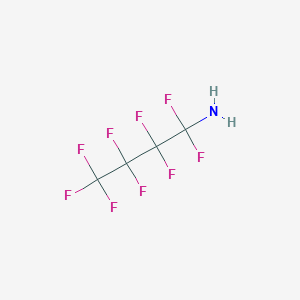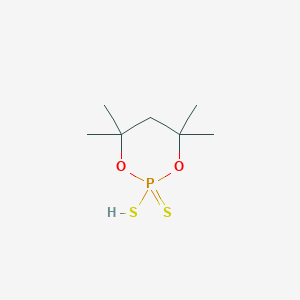![molecular formula C9H16O3 B14445624 4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- CAS No. 73574-05-7](/img/structure/B14445624.png)
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- is an organic compound with the molecular formula C9H16O3 It is a derivative of pentenoic acid, featuring an ethyl ester group and a hydroxyethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-Pentenoic acid+EthanolAcid Catalyst4-Pentenoic acid, ethyl ester
The hydroxyethyl group can be introduced through a subsequent reaction involving the addition of an appropriate hydroxyethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the pentenoic acid moiety can be reduced to form a saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-pentenoic acid, 2-[(1S)-1-oxoethyl]-, ethyl ester.
Reduction: Formation of 4-pentanoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentenoic acid, ethyl ester: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
4-Pentenoic acid, 2-[(1R)-1-hydroxyethyl]-, ethyl ester, (2R)-: The stereochemistry differs, which can affect its reactivity and interactions.
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, methyl ester, (2S)-: The ester group is a methyl ester instead of an ethyl ester, influencing its physical and chemical properties.
Eigenschaften
CAS-Nummer |
73574-05-7 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
ethyl (2S)-2-[(1S)-1-hydroxyethyl]pent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h4,7-8,10H,1,5-6H2,2-3H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
YMPWKFGMHPVJEV-YUMQZZPRSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](CC=C)[C@H](C)O |
Kanonische SMILES |
CCOC(=O)C(CC=C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



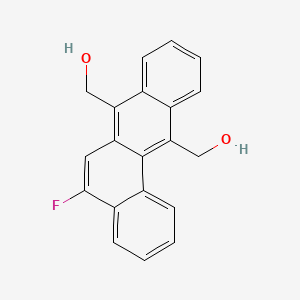
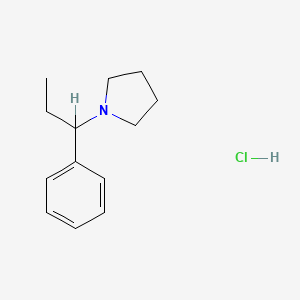
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)
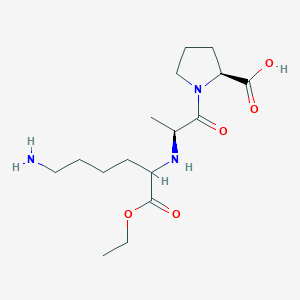



![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
